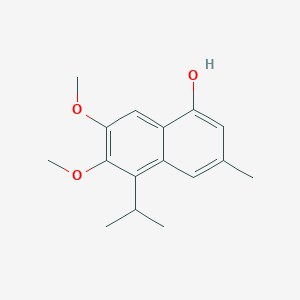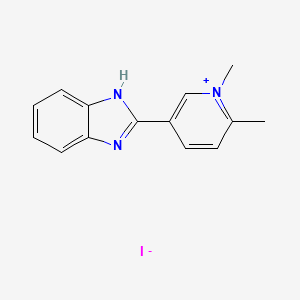
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyridine is a simple aromatic ring with nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent quaternization with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium metabisulfite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it can interact with DNA and RNA, leading to changes in gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted Benzimidazole: Similar in structure but with different substituents at the 2-position.
Benzoxazole: Contains an oxygen atom in place of the nitrogen in the imidazole ring.
Benzothiazole: Contains a sulfur atom in place of the nitrogen in the imidazole ring.
Uniqueness
5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide is unique due to its combination of benzimidazole and pyridine structures, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
73281-13-7 |
|---|---|
Formule moléculaire |
C14H14IN3 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
2-(1,6-dimethylpyridin-1-ium-3-yl)-1H-benzimidazole;iodide |
InChI |
InChI=1S/C14H14N3.HI/c1-10-7-8-11(9-17(10)2)14-15-12-5-3-4-6-13(12)16-14;/h3-9H,1-2H3,(H,15,16);1H/q+1;/p-1 |
Clé InChI |
DPVCNZXLMCZFCI-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=C(C=C1)C2=NC3=CC=CC=C3N2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
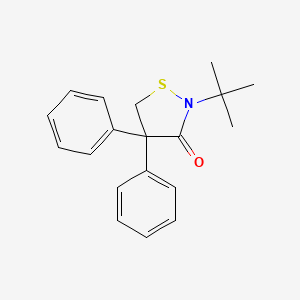
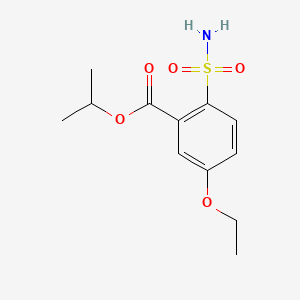
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
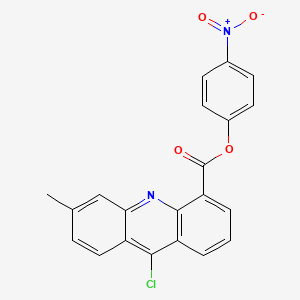
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
